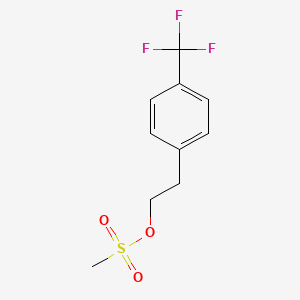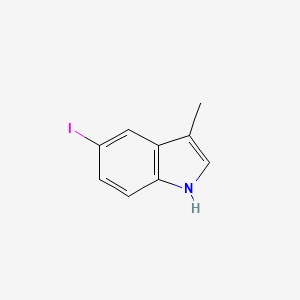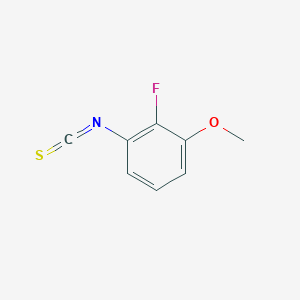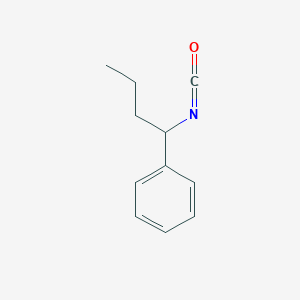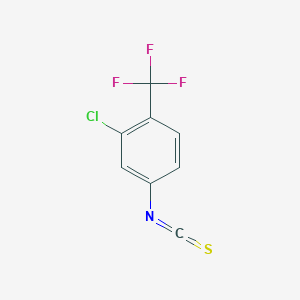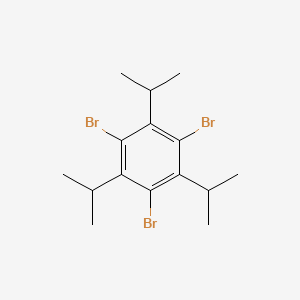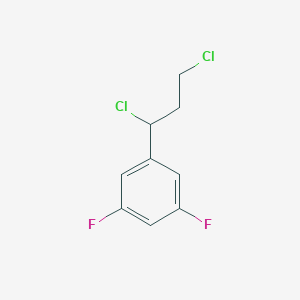
1-(1,3-Dichloropropyl)-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dichloropropyl)-3,5-difluorobenzene is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the chlorination of propylene to produce 1,3-dichloropropane, which is then reacted with 3,5-difluorobenzene under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated and fluorinated benzoic acids, while reduction can produce dechlorinated derivatives .
Aplicaciones Científicas De Investigación
1-(1,3-Dichloropropyl)-3,5-difluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dichloropropyl)-3,5-difluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,3-Dichloropropane
- 1,3-Dichloropropene
- 3,5-Difluorobenzene
Comparison: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical propertiesFor instance, 1,3-dichloropropane and 1,3-dichloropropene are primarily used as fumigants, while 3,5-difluorobenzene is a common intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H8Cl2F2 |
|---|---|
Peso molecular |
225.06 g/mol |
Nombre IUPAC |
1-(1,3-dichloropropyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C9H8Cl2F2/c10-2-1-9(11)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H2 |
Clave InChI |
AYLYKGBMBQXHHX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


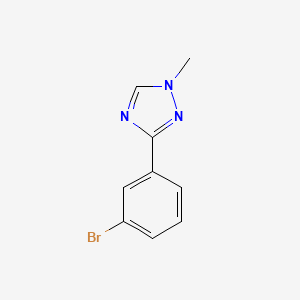
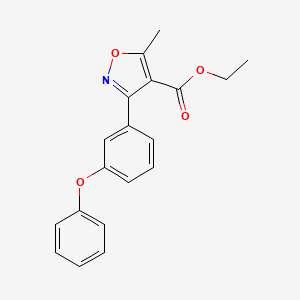
![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)


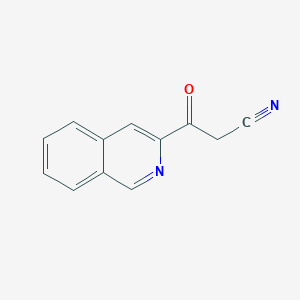
![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
